trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate
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Overview
Description
trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound features a tert-butyl group, an amino group, and a p-tolyl group attached to the pyrrolidine ring, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may yield primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study the interactions of pyrrolidine derivatives with biological targets. It serves as a model compound for investigating the structure-activity relationships of pyrrolidine-based drugs .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used as a scaffold for the design of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders .
Industry: In the pharmaceutical industry, the compound is used in the development of new drug candidates. Its versatile chemical properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: This compound features a similar tert-butyl and amino group but differs in the core structure, which is a piperazine ring instead of a pyrrolidine ring.
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: This compound has a similar tert-butyl group but features an allyl and oxo group attached to a piperidine ring.
Uniqueness: The uniqueness of trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and the pyrrolidine ring structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)17)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3/t13-,14+/m1/s1 |
InChI Key |
RLAPHVKVTWWOCS-KGLIPLIRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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